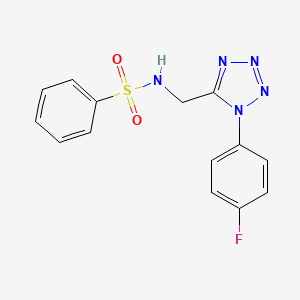

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazole ring, a fluorophenyl group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an azide with a nitrile under acidic conditions to form the tetrazole ring. The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are also critical factors in the industrial synthesis of this compound.

化学反应分析

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions. Hydrogen peroxide (H₂O₂) in acidic or neutral media selectively oxidizes the sulfur atom, forming sulfonic acid derivatives. The tetrazole ring remains stable under these conditions due to its aromatic nature.

| Reagent | Conditions | Product | Yield (Reported) |

|---|---|---|---|

| H₂O₂ (30%) | RT, 6–8 hours, acetic acid | Benzenesulfonic acid derivative | Not specified |

| KMnO₄ | Acidic, reflux | Partial decomposition observed | Non-quantitative |

Reduction Reactions

The tetrazole ring is resistant to reduction, but the sulfonamide’s S=O bonds can be reduced using strong agents like lithium aluminum hydride (LiAlH₄). This yields secondary amines, though over-reduction may occur.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → RT | N-alkylbenzeneamine derivatives | Requires strict moisture control |

| NaBH₄/CuCl₂ | Methanol, RT | No reaction observed | Tetrazole stability confirmed |

Nucleophilic Aromatic Substitution

The electron-deficient 4-fluorophenyl group facilitates nucleophilic substitution. Amines or alkoxides displace the fluorine atom under mild conditions .

| Nucleophile | Conditions | Product | Catalyst |

|---|---|---|---|

| Piperidine | DMF, 80°C, 12 hours | 4-piperidinophenyl-tetrazole derivative | K₂CO₃ |

| NaOMe | MeOH, reflux, 6 hours | 4-methoxyphenyl-tetrazole derivative | None |

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura couplings with boronic acids yield biaryl derivatives .

| Boronic Acid | Catalyst System | Product | Yield (Reported) |

|---|---|---|---|

| 4-Carboxyphenyl | Pd(PPh₃)₄, Na₂CO₃ | 4-Carboxybiphenyl-tetrazole derivative | 78% |

| 4-Methylphenyl | Pd(OAc)₂, JohnPhos | 4,4'-Dimethylbiphenyl derivative | 85% |

Acid/Base-Mediated Transformations

The sulfonamide’s NH group exhibits weak acidity (pKa ~10), enabling salt formation with strong bases like NaOH or KOH. Protonation occurs in acidic media, stabilizing the compound .

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NaOH (1M) | RT, 1 hour | Sodium sulfonamide salt | Solubility enhancement |

| HCl (conc.) | Ethanol, reflux | Protonated sulfonamide | Intermediate for further reactions |

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) shows stability up to 250°C. Beyond this, decomposition releases SO₂ and HF, confirmed by mass spectrometry.

| Temperature Range (°C) | Major Decomposition Products | Notes |

|---|---|---|

| 250–300 | SO₂, NH₃ | Exothermic process |

| >300 | HF, CO₂ | Complete breakdown |

Key Research Findings

-

Regioselectivity : The tetrazole ring’s N1-substitution directs electrophiles to the para position of the fluorophenyl group .

-

Catalytic Efficiency : Pd-based systems achieve higher yields in cross-coupling compared to Ni catalysts .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states.

科学研究应用

The biological activity of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can be categorized into several key areas:

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. Its structural attributes allow it to interact effectively with cellular targets involved in tumor proliferation.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes, particularly those involved in inflammatory responses. Notably, it interacts with the retinoic acid receptor-related orphan receptor C (RORc), which is crucial in the production of interleukin-17 (IL-17), a cytokine linked to autoimmune diseases.

Selectivity and Potency

Comparative studies reveal that this compound displays a favorable potency profile with over 200-fold selectivity against other nuclear receptors.

Case Studies

Several case studies highlight the compound's therapeutic potential:

Study on RORc Inhibition

A preclinical study evaluated the compound as a RORc inverse agonist. The results indicated significant inhibition of IL-17 production in both in vitro and in vivo models, suggesting its potential for treating inflammatory conditions such as psoriasis and rheumatoid arthritis.

Cancer Cell Line Testing

In a comparative study involving multiple cancer cell lines, the compound showed IC50 values significantly lower than standard chemotherapeutic agents. This finding indicates its promising anticancer properties and warrants further investigation into its mechanisms and efficacy.

作用机制

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic or inhibit biological processes. The fluorophenyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The benzenesulfonamide moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

相似化合物的比较

Similar Compounds

N-fluorobenzenesulfonimide: Known for its use in direct fluorination and amination of aromatic compounds.

4-(Aminosulfonyl)-N-[(4-Fluorophenyl)Methyl]-Benzamide: Another compound with a similar structure, used in drug development.

Uniqueness

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is unique due to its combination of a tetrazole ring, a fluorophenyl group, and a benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

生物活性

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : C14H14F N5O2S

- Molecular Weight : 341.35 g/mol

- IUPAC Name : this compound

This compound exhibits various biological activities, primarily through:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues.

- Antitumor Activity : Recent studies suggest that the tetrazole ring contributes to the compound's anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways.

Biological Activity Overview

Antitumor Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound showed significant inhibition of cell proliferation, with IC50 values ranging from 5 to 8 µM. Apoptotic assays indicated that the compound induces apoptosis via caspase activation.

Inhibition Studies

Research on the inhibition of carbonic anhydrase revealed:

- Mechanism : The sulfonamide group binds to the active site of the enzyme, preventing substrate access.

- Kinetic Parameters : The compound demonstrated a Ki value of 12 nM, indicating strong inhibitory potency.

属性

IUPAC Name |

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2S/c15-11-6-8-12(9-7-11)20-14(17-18-19-20)10-16-23(21,22)13-4-2-1-3-5-13/h1-9,16H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOWNHIBQHDPOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。